Photo-lysine

Description

Properties

IUPAC Name |

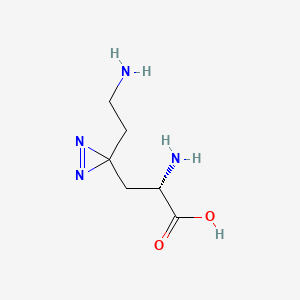

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTOOIGELCPQPJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C1(N=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Photo-lysine: A Tool for Capturing Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-lysine is a photo-reactive unnatural amino acid that has emerged as a powerful tool for the in-depth study of protein-protein interactions (PPIs) within their native cellular environment. This lysine (B10760008) analog, which incorporates a diazirine moiety, can be metabolically incorporated into proteins. Upon activation with ultraviolet (UV) light, it forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. This technique is particularly adept at capturing transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation. A significant application of this compound lies in the identification of "reader" and "eraser" proteins that recognize and modify post-translational modifications (PTMs) on lysine residues, such as those on histones, which play a crucial role in epigenetic regulation.[1][2]

Mechanism of Action

The functionality of this compound is centered around the photo-activation of its diazirine ring. Under normal physiological conditions, the diazirine group is small and chemically stable, minimizing perturbation to protein structure and function.[3] When exposed to UV light, typically in the range of 350-370 nm, the diazirine ring undergoes photolysis, releasing nitrogen gas and generating a highly reactive carbene intermediate.[3] This carbene has a very short lifespan and will readily insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond.[3] This process effectively "traps" the interacting protein, allowing for its subsequent identification and characterization.

Recent studies have elucidated a more nuanced two-step mechanism for alkyl diazirine photolysis. Upon initial UV irradiation, a diazo intermediate is formed, which can then be further excited to the carbene intermediate. The diazo intermediate itself is reactive and preferentially targets buried polar residues, while the carbene intermediate reacts more broadly. By tuning the intensity and duration of the UV light, it is possible to favor one intermediate over the other, allowing for more selective crosslinking.

Core Applications in Research and Drug Development

This compound has proven to be an invaluable tool in various areas of biological research and is increasingly being recognized for its potential in drug development.

-

Mapping Protein-Protein Interaction Networks: By incorporating this compound into a protein of interest, researchers can identify its direct and transient binding partners within the complex cellular milieu. This is crucial for understanding the functional context of proteins and for building comprehensive interaction maps.

-

Elucidating the Histone Code: A primary application of this compound is in the study of histone PTMs. By incorporating this compound into histone peptides bearing specific modifications, scientists can capture the "reader" proteins that recognize these marks and the "eraser" enzymes (like histone deacetylases) that remove them.[1][2] This provides critical insights into the mechanisms of epigenetic regulation.

-

Target Identification and Validation: In drug discovery, identifying the cellular targets of a small molecule is a critical step. This compound can be incorporated into a bioactive compound to create a photo-affinity probe. Upon binding to its target protein, UV activation will covalently link the probe to the protein, allowing for its isolation and identification.

-

Studying Dynamic Cellular Processes: The ability to initiate crosslinking at a specific time point by controlling the UV light exposure allows for the study of dynamic cellular processes, such as signaling cascades, with high temporal resolution.

Data Presentation: Quantitative Proteomics with this compound

A powerful approach for identifying and quantifying the proteins captured by this compound is through the use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry. In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The experimental sample (e.g., containing the this compound bait and subjected to UV crosslinking) and the control sample (e.g., no UV or a control bait) are then mixed, and the captured proteins are identified and quantified by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified protein provides a quantitative measure of its specific interaction with the bait.

While a specific data table from a this compound experiment is not publicly available in a structured format within the searched resources, the following is a representative example of how such data would be presented.

| Protein ID | Gene Name | Description | SILAC Ratio (H/L) | p-value | Number of Peptides |

| P62805 | H4C1 | Histone H4 | 1.05 | 0.85 | 15 |

| Q9Y281 | BRD4 | Bromodomain-containing protein 4 | 8.72 | 0.001 | 12 |

| P55060 | HDAC2 | Histone deacetylase 2 | 6.54 | 0.005 | 10 |

| Q13547 | CHD4 | Chromodomain-helicase-DNA-binding protein 4 | 5.98 | 0.008 | 18 |

| P0C0S8 | UBE2N | Ubiquitin-conjugating enzyme E2 N | 1.21 | 0.72 | 9 |

Table 1: Representative Quantitative Data from a this compound Pulldown Experiment. This table illustrates the type of quantitative data obtained from a SILAC-based proteomics experiment using a this compound-containing histone peptide as bait. Proteins with high H/L ratios are considered specific interactors.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Experimental Workflow for Photo-crosslinking and Mass Spectrometry Analysis

This workflow outlines the key steps for a typical this compound crosslinking experiment coupled with SILAC-based quantitative mass spectrometry.

Figure 1: Experimental Workflow. A diagram illustrating the major steps in a this compound crosslinking experiment combined with SILAC-based quantitative proteomics.

Mandatory Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound crosslinking.

Signaling Pathway Elucidation: EGFR Signaling

While a specific signaling pathway elucidated solely through the use of this compound is not detailed in the provided search results, photo-crosslinking amino acids are powerful tools for dissecting such pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell growth, proliferation, and differentiation.[5][6] Photo-crosslinking can be used to identify novel or transient interactions within this pathway, for instance, by incorporating a photo-reactive amino acid into a key signaling protein like Grb2 to capture its binding partners upon EGF stimulation.

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound and other photo-reactive amino acids represent a significant advancement in the field of chemical biology, providing researchers with a powerful tool to investigate the intricacies of protein-protein interactions in their native context. The ability to capture transient interactions with high temporal and spatial resolution opens up new avenues for understanding complex biological processes and for the development of novel therapeutics. As mass spectrometry techniques continue to improve in sensitivity and resolution, the application of this compound is expected to yield even more profound insights into the dynamic proteome.

References

- 1. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. sinobiological.com [sinobiological.com]

An In-Depth Technical Guide to Photo-Lysine: Structure, Properties, and Applications in Covalent Capture of Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Photo-lysine is a powerful tool in chemical biology and drug discovery, enabling the capture of transient and weak protein-protein interactions through photo-activated covalent crosslinking. This unnatural amino acid, a derivative of L-lysine, incorporates a diazirine moiety that, upon ultraviolet (UV) irradiation, generates a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately inserts into neighboring chemical bonds, effectively "freezing" interaction snapshots for subsequent analysis. This guide provides a comprehensive overview of this compound's chemical structure, properties, and its application in mapping protein interaction networks.

Chemical Structure and Properties

This compound is structurally analogous to the natural amino acid L-lysine, with the key difference being the incorporation of a diazirine ring on the side chain.[1][2] This modification is small enough to be well-tolerated by the cellular translational machinery, allowing for its incorporation into proteins in living cells.[3][4]

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid

-

Molecular Formula: C₆H₁₂N₄O₂

-

Canonical SMILES: C(CN)C1(N=N1)C--INVALID-LINK--N

Physicochemical Properties:

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 172.19 g/mol | [5] |

| XLogP3 | -3.7 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Exact Mass | 172.09602564 | [5] |

| Monoisotopic Mass | 172.09602564 | [5] |

| Topological Polar Surface Area | 114 Ų | [5] |

| Heavy Atom Count | 12 | [5] |

| Formal Charge | 0 | [5] |

| Complexity | 210 | [5] |

| Isotope Atom Count | 0 | [5] |

| Defined Atom Stereocenter Count | 1 | [5] |

| Covalently-Bonded Unit Count | 1 | [5] |

| Compound Is Canonicalized | Yes | [5] |

| pKa (Side Chain) | ~10.5 (similar to lysine) | [6] |

| UV Absorbance Maximum | ~330-370 nm | [7] |

Solubility and Storage:

This compound hydrochloride is soluble in aqueous solutions. For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.

Mechanism of Photo-Activation and Crosslinking

The utility of this compound lies in the photo-inducible reactivity of its diazirine ring. Upon exposure to UV light in the range of 330-370 nm, the diazirine moiety undergoes nitrogen extrusion to generate a highly reactive and short-lived carbene intermediate.[2][7] This carbene can then rapidly and non-selectively insert into various chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, forming stable covalent crosslinks.[2]

Caption: Photo-activation of this compound and subsequent covalent crosslinking.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of this compound and its use in a typical in-cell photo-crosslinking experiment.

Synthesis of this compound

The synthesis of this compound involves the incorporation of a diazirine moiety onto the side chain of a protected lysine (B10760008) derivative. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[5]

Caption: General synthetic workflow for this compound.

In-Cell Photo-Crosslinking Workflow

This protocol outlines the general steps for incorporating this compound into cellular proteins and inducing photo-crosslinking to capture protein-protein interactions.

Caption: Workflow for in-cell photo-crosslinking and interactome analysis.

Detailed Steps:

-

Cell Culture and Metabolic Labeling:

-

Culture mammalian cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

-

Replace the medium with lysine-free medium containing this compound at a final concentration of 4 mM.

-

Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.

-

-

UV Crosslinking:

-

Wash the cells with ice-cold PBS to remove excess this compound.

-

Irradiate the cells with 365 nm UV light for 1-5 minutes on ice. The optimal irradiation time should be determined empirically.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Purification and Analysis:

-

If a specific bait protein is being studied, perform immunoprecipitation using an antibody against the bait protein or an affinity tag.

-

Elute the captured protein complexes.

-

Separate the proteins by SDS-PAGE and identify crosslinked complexes by their higher molecular weight.

-

Excise the bands of interest and perform in-gel digestion followed by mass spectrometry analysis to identify the crosslinked proteins.

-

Applications in Research and Drug Development

This compound has emerged as a valuable tool for:

-

Mapping Protein-Protein Interaction Networks: It allows for the unbiased, global identification of protein interactomes in their native cellular context.[4]

-

Validating Drug-Target Engagement: By incorporating this compound into a target protein, it is possible to identify which cellular proteins interact with the target upon drug treatment.

-

Studying Post-Translational Modifications (PTMs): this compound can be used to capture the "readers," "writers," and "erasers" of lysine PTMs, providing insights into the regulation of cellular signaling pathways.[1][3]

-

Structural Biology: The proximity information gained from crosslinking can be used as constraints for computational modeling of protein complexes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis of Photo-Reactive Lysine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of photo-reactive lysine (B10760008) analogs, indispensable tools in chemical biology and drug discovery for elucidating protein-protein interactions.

Photo-reactive lysine analogs are powerful chemical probes designed to investigate the intricate networks of protein interactions within their native cellular environment. By incorporating a photo-activatable moiety onto the lysine side chain, these analogs can be integrated into proteins and subsequently triggered by UV light to form covalent crosslinks with interacting partners. This process "freezes" transient interactions, enabling their identification and characterization. This technical guide delves into the synthesis of three major classes of photo-reactive lysine analogs: those containing diazirine, benzophenone, and aryl azide (B81097) functionalities.

Core Concepts and Comparative Properties

The utility of a photo-reactive lysine analog is largely determined by the properties of its photo-activatable group. The ideal crosslinker is chemically stable in the dark, efficiently activated by a specific wavelength of light that minimizes cellular damage, and forms a highly reactive intermediate that rapidly and indiscriminately reacts with nearby molecules.

| Photo-Reactive Group | Structure | Activation Wavelength (Typical) | Reactive Intermediate | Key Characteristics |

| Diazirine | Trifluoromethylaryldiazirine | ~350-365 nm | Carbene | Small size minimizes steric hindrance; highly reactive carbene inserts into C-H, N-H, and O-H bonds; relatively short-lived intermediate provides high spatial resolution. |

| Benzophenone | Benzophenone | ~350-365 nm | Triplet Ketone (Biradical) | Chemically robust and stable to various conditions; abstracts hydrogen atoms from C-H bonds to form covalent links; longer-lived excited state may allow for some diffusion before reaction. |

| Aryl Azide | Phenyl Azide | ~260-365 nm | Nitrene | Historically significant; nitrene intermediate can undergo various reactions, including insertion and addition; can be prone to intramolecular rearrangements, potentially reducing crosslinking efficiency. |

Synthesis of Photo-Reactive Lysine Analogs: Experimental Protocols

The synthesis of photo-reactive lysine analogs typically involves the protection of the α-amino and carboxyl groups of lysine, followed by the coupling of the photo-reactive moiety to the ε-amino group, and subsequent deprotection steps. For use in solid-phase peptide synthesis (SPPS), the final product is often an Fmoc-protected amino acid.

Synthesis of a Diazirine-Containing Lysine Analog: Fmoc-L-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)lysine

This protocol outlines a representative synthesis of a diazirine-containing lysine analog, a popular choice due to the small size and high reactivity of the diazirine group.

Experimental Protocol:

-

Protection of L-Lysine:

-

Dissolve L-lysine monohydrochloride in a suitable solvent system (e.g., dioxane/water).

-

Protect the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (e.g., sodium bicarbonate).

-

Protect the carboxyl group, for example, as a benzyl (B1604629) ester.

-

-

Coupling of the Diazirine Moiety:

-

Activate the carboxylic acid of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).

-

Add the protected L-lysine from step 1 to the activated diazirine benzoic acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Deprotection and Final Product Formation:

-

Remove the carboxyl protecting group (e.g., hydrogenolysis for a benzyl ester) to yield the free carboxylic acid.

-

The final product, Fmoc-L-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)lysine, is then purified.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

-

Overall Yield: A multi-step synthesis of a similar diazirine-based probe has been reported with an overall yield of approximately 19%.[2]

References

The Advent of Photo-Lysine: A Technical Guide to Capturing transient Molecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the transient and often weak nature of these interactions presents a significant challenge for their detection and characterization. The development of photo-activatable amino acids has revolutionized the field by enabling the "freezing" of these fleeting interactions through covalent bond formation upon light induction. Among these powerful tools, photo-lysine has emerged as a particularly valuable probe due to the central role of lysine (B10760008) in protein structure and function, including its frequent involvement in post-translational modifications (PTMs) that mediate PPIs.

This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details the underlying chemical principles, experimental protocols for its incorporation into proteins and subsequent photo-crosslinking, and its utility in elucidating complex biological pathways.

The Genesis of this compound: Design and Synthesis

This compound is a synthetic amino acid analog designed to mimic natural lysine while possessing a latent photo-reactive moiety. The most common design incorporates a diazirine group into the lysine side chain.[1][2] The diazirine ring is small, chemically stable in the dark, and minimally perturbs the overall structure and function of the protein into which it is incorporated.[3] Upon exposure to ultraviolet (UV) light, typically in the range of 350-365 nm, the diazirine moiety is excited, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate.[3] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules.

Several variants of this compound have been synthesized, differing in the position of the diazirine group on the lysine side chain or the nature of the photo-reactive group itself. Another notable class of photo-lysines utilizes an o-nitrobenzyl alcohol (oNBA) moiety. Upon UV irradiation, the oNBA group rearranges to form a reactive o-nitrosobenzaldehyde that specifically reacts with lysine residues.[4]

Data Presentation: Comparative Overview of this compound Analogs

While precise, universally applicable quantitative data on crosslinking efficiency is context-dependent (i.e., dependent on the specific proteins, their conformation, and experimental conditions), the following table summarizes the key characteristics and reported performance of different this compound types.

| Photo-Reactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features | Reported Crosslinking Efficiency |

| Diazirine | ~350-365 | Carbene | Small, minimally perturbative; short-lived, highly reactive intermediate; can insert into various bond types.[3] | Generally high, but can be variable. Some studies report higher efficiency than benzophenone.[3][5] |

| Benzophenone | ~350-360 | Triplet Ketone | Larger, more hydrophobic; longer-lived reactive species; preferentially reacts with C-H bonds. | Can be efficient, but the bulky group may sterically hinder some interactions.[5] |

| o-Nitrobenzyl alcohol (oNBA) | ~365 | o-Nitrosobenzaldehyde | Specific reactivity towards lysine residues.[4] | Reported to have high labeling yields with optimized irradiation.[4] |

Experimental Protocols

Incorporation of this compound into Proteins

There are two primary strategies for incorporating this compound into proteins: metabolic labeling and site-specific incorporation via genetic code expansion.

3.1.1. Metabolic Labeling in Mammalian Cells

This method relies on the native mammalian translation machinery to incorporate this compound into proteins in place of natural lysine.[2]

-

Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with dialyzed fetal bovine serum (FBS).

-

Labeling: Supplement the lysine-free medium with this compound at a final concentration of 1-4 mM. The optimal concentration should be determined empirically to balance incorporation efficiency and potential cytotoxicity. Culture the cells for 24-48 hours to allow for protein turnover and incorporation of the unnatural amino acid.

-

Verification of Incorporation (Optional): Incorporation can be verified by mass spectrometry. Proteins are extracted, digested (e.g., with trypsin), and analyzed by LC-MS/MS. The presence of peptides with the mass shift corresponding to this compound confirms successful incorporation.

3.1.2. Site-Specific Incorporation via Amber Codon Suppression in E. coli

This powerful technique allows for the precise placement of this compound at a specific site within a target protein. It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

-

Plasmid Preparation:

-

Clone the gene of interest into an expression vector (e.g., pET vector) and introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

-

Co-transform E. coli (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl). Several engineered PylRS variants are available that recognize different this compound analogs.

-

-

Protein Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.

-

Supplement the medium with the desired this compound analog (typically 1-2 mM).

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an optimized concentration and temperature (e.g., 0.1-1 mM IPTG at 18-30°C for 4-16 hours).

-

-

Protein Purification and Verification:

-

Harvest the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verify the incorporation of this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the expected mass increase.

-

In-Cell Photo-Crosslinking

-

Cell Preparation: For adherent cells, wash the cells grown in a culture dish twice with cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells and resuspend in cold PBS.

-

UV Irradiation: Place the cells on ice and irradiate with a UV lamp (e.g., a 365 nm UV lamp) at a specific intensity and for a defined duration. The optimal irradiation time and intensity must be empirically determined to maximize crosslinking while minimizing cellular damage. Typical irradiation times range from 5 to 30 minutes.[4]

-

Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

Enrichment of Cross-linked Peptides and Mass Spectrometry Analysis

-

Protein Digestion: The cross-linked protein mixture is typically denatured, reduced, alkylated, and then digested with a protease such as trypsin.

-

Enrichment of Cross-linked Peptides: Cross-linked peptides are often present in low abundance. Enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to separate the larger cross-linked peptides from the more abundant linear peptides. Alternatively, this compound analogs containing an affinity tag (e.g., biotin (B1667282) or an alkyne handle for click chemistry) can be used for affinity-based enrichment.

-

LC-MS/MS Analysis: The enriched peptide fraction is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software (e.g., xQuest, pLink) is used to identify the cross-linked peptides from the complex MS/MS data. These programs search for pairs of peptides that are linked by the mass of the crosslinker and its fragments.

Visualizing this compound Mechanisms and Applications

The following diagrams illustrate key aspects of this compound technology.

References

- 1. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Photo-Lysine for Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes in both health and disease. Many critical interactions are transient and of low affinity, making them challenging to capture and identify using traditional methods. Photo-affinity labeling, a powerful technique that utilizes photo-reactive amino acid analogs, has emerged as a robust solution to covalently trap these fleeting interactions in situ. Among these tools, photo-lysine, a lysine (B10760008) analog incorporating a photo-activatable diazirine moiety, has garnered significant attention for its utility in mapping PPIs, particularly those governed by post-translational modifications (PTMs) of lysine residues.[1][2][3]

This technical guide provides a comprehensive overview of this compound and its application in proteomics. We will delve into its chemical properties, experimental workflows, data analysis strategies, and its advantages in the study of protein interactions.

The Chemistry of this compound: A Diazerine-Based Photo-Crosslinker

This compound is a synthetic amino acid analog where a diazirine functional group is incorporated into the side chain of a natural lysine.[1][3] The diazirine is a small, three-membered ring containing two nitrogen atoms, which is relatively stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light (typically around 350-365 nm).[4]

Upon UV irradiation, the diazirine ring rapidly decomposes, releasing nitrogen gas and generating a highly reactive and short-lived carbene intermediate.[5] This carbene can then non-selectively insert into any proximal C-H, N-H, or O-H bond, forming a stable covalent crosslink with interacting molecules, including proteins, nucleic acids, and small molecules.[5] This ability to "freeze" transient interactions makes this compound an invaluable tool for proteomics research.

There are different variants of this compound, such as γ-photo-lysine and δ-photo-lysine, which differ in the position of the diazirine group on the lysine side chain. Studies have suggested that δ-photo-lysine may exhibit higher crosslinking efficiency compared to γ-photo-lysine and another commonly used photo-reactive amino acid, photo-leucine.[1][6]

Core Applications in Proteomics

The primary application of this compound in proteomics is the identification of protein-protein interactions in their native cellular context. This is particularly powerful for:

-

Capturing Transient Interactions: Many signaling pathways are mediated by weak and transient PPIs that are difficult to detect with conventional methods like co-immunoprecipitation. This compound allows for the covalent trapping of these interactions as they occur in living cells.

-

Mapping Lysine PTM-Mediated Interactions: Lysine residues are hubs for a multitude of PTMs, including acetylation, methylation, ubiquitination, and succinylation, which play crucial roles in regulating protein function and interaction networks.[7][8][9][10][11][12] this compound can be used to identify the "readers," "writers," and "erasers" of these modifications by incorporating it into bait proteins or peptides bearing the specific PTM.[2][13]

-

Identifying Drug Targets and Off-Targets: this compound can be incorporated into bioactive small molecules to create photo-affinity probes. These probes can then be used to identify the direct protein targets of a drug within the complex cellular milieu.

Quantitative Data Summary

The efficiency of photo-crosslinking and the subsequent identification of crosslinked peptides are critical for the success of a this compound-based proteomics experiment. While comprehensive, standardized quantitative comparisons are still emerging in the literature, some key findings highlight the utility of this approach.

| Parameter | Observation | References |

| Crosslinking Efficiency | δ-photo-lysine demonstrates higher cross-linking efficiency compared to γ-photo-lysine and photo-leucine in specific contexts. | [1][6] |

| Incorporation Rate | Photo-reactive amino acids, including this compound, can be incorporated into cellular proteins at rates ranging from 4% to 40%. | [1] |

| Identified Crosslinked Peptides | Using an enrichable photo-cross-linker, one study identified a total of 14,066 lysine-X cross-linked site pairs from 2,784 proteins in a membrane proteome-wide analysis. | [14] |

| SILAC Quantitation | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with this compound crosslinking allows for the quantitative differentiation of specific interactors from non-specific background proteins. | [11][15][16][17][18][19] |

Experimental Protocols

A typical this compound proteomics experiment involves several key stages, from introducing the photo-amino acid into the proteome to identifying the crosslinked proteins by mass spectrometry.

Metabolic Labeling of Cells with this compound

This protocol describes the metabolic incorporation of this compound into mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Lysine-free cell culture medium (e.g., DMEM for SILAC)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

L-lysine (for control)

-

Phosphate-buffered saline (PBS)

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Culture Preparation: Culture the mammalian cells in complete medium until they reach the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the complete medium and wash the cells twice with sterile PBS.

-

Labeling Medium: Add lysine-free medium supplemented with dFBS and this compound. The final concentration of this compound may need to be optimized for your cell line but is typically in the low millimolar range. For a control experiment, supplement the lysine-free medium with L-lysine at a similar concentration.

-

Incubation: Incubate the cells for a period that allows for sufficient protein turnover and incorporation of this compound. This can range from 16 to 24 hours, depending on the cell line's doubling time.

-

Harvesting: After incubation, the cells are ready for the in-cell photo-crosslinking step.

In-Cell Photo-Crosslinking

Materials:

-

Cells metabolically labeled with this compound

-

Ice-cold PBS

-

UV crosslinking device (e.g., Stratalinker) with a 365 nm light source

Procedure:

-

Cell Preparation: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

UV Irradiation: Place the cell culture dish on ice and irradiate with 365 nm UV light. The optimal energy and duration of UV exposure should be determined empirically, but a typical starting point is 200,000 to 400,000 µJ/cm² for 15-30 minutes.[20] Keep the cells on ice throughout the irradiation to minimize cellular stress responses.

-

Cell Lysis: Following irradiation, immediately lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Affinity Purification of Crosslinked Protein Complexes

This protocol describes the enrichment of a bait protein and its crosslinked partners.

Materials:

-

Cell lysate containing crosslinked proteins

-

Antibody specific to the bait protein or an affinity tag

-

Protein A/G magnetic beads

-

Wash buffers (e.g., lysis buffer with varying salt concentrations)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Add the specific antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specific binders. Typically, 3-5 washes are performed.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer. For mass spectrometry analysis, elution is often performed by directly adding SDS-PAGE sample buffer and heating.

Sample Preparation for Mass Spectrometry

Materials:

-

Eluted protein complexes

-

SDS-PAGE gel and running buffer

-

In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

-

Peptide extraction and desalting materials (e.g., C18 ZipTips)

Procedure:

-

SDS-PAGE: Separate the eluted protein complexes on an SDS-PAGE gel.

-

In-gel Digestion: Excise the entire protein lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins with a protease such as trypsin overnight.

-

Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using C18 chromatography.

Mass Spectrometry and Data Analysis

Procedure:

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software (e.g., MaxQuant, MeroX, xiSEARCH) to identify the crosslinked peptides.[21][22] This involves searching the MS/MS data against a protein database and considering the mass shift introduced by the crosslinker. For quantitative proteomics using SILAC, the software will also calculate the heavy-to-light ratios for each identified protein to determine specific interaction partners.[15][17]

Visualizations

The following diagrams illustrate key concepts and workflows associated with the use of this compound in proteomics.

Caption: Mechanism of this compound activation and covalent crosslinking.

Caption: A streamlined workflow for identifying protein-protein interactions.

Caption: Workflow for identifying histone PTM reader proteins.

Conclusion

This compound has established itself as a powerful and versatile tool in the proteomics toolbox. Its ability to be readily incorporated into proteins by the cell's own machinery and to capture transient protein-protein interactions upon photoactivation provides researchers with a unique window into the dynamic cellular interactome. The combination of this compound-based crosslinking with quantitative mass spectrometry techniques like SILAC offers a robust platform for the high-confidence identification of specific interaction partners. As research continues to refine photo-crosslinking technologies and data analysis workflows, this compound is poised to play an even more critical role in elucidating the complex molecular networks that underpin cellular function and disease, thereby accelerating drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Complementary Photo‐arginine/lysine to Promote Discovery of Arg/Lys hPTMs Interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RMTLysPTM: recognizing multiple types of lysine PTM sites by deep analysis on sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functional and Quantitative Mass Spectrometry-Based Approaches for Mapping the Lysine Methylome [scholarworks.indianapolis.iu.edu]

- 10. scispace.com [scispace.com]

- 11. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

Photo-Lysine Cross-Linking: A Technical Guide to Unraveling Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photo-lysine-based photo-affinity cross-linking technology. This compound, a photo-activatable amino acid analogue, has emerged as a powerful tool for capturing and identifying transient and stable protein-protein interactions (PPIs) in their native cellular environment. This guide details the mechanism of action, experimental protocols, data analysis, and applications of this compound in elucidating complex biological processes.

Core Principles: The Mechanism of this compound Cross-Linking

This compound is a synthetic amino acid where the side chain of lysine (B10760008) is modified to include a diazirine ring.[1][2] This small, photo-activatable group is relatively stable in the dark but upon exposure to ultraviolet (UV) light (typically around 365 nm), it gets excited and expels a molecule of nitrogen gas. This process generates a highly reactive and short-lived carbene intermediate.[2]

This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent cross-link with an interacting molecule, such as another protein.[3] Because this compound can be metabolically incorporated into proteins in place of natural lysine, this technique allows for the in vivo capture of PPIs.[4][5] The short half-life of the carbene intermediate ensures that cross-linking is limited to very close interactors, providing high-resolution information about protein complexes.

Quantitative Data on Photo-Cross-Linker Performance

While direct, comprehensive tables comparing the absolute cross-linking efficiencies of various photo-amino acids are not consistently available across the literature, several studies provide valuable quantitative insights. The efficiency of cross-linking can be influenced by numerous factors, including the specific proteins involved, the local environment of the photo-amino acid, and the experimental conditions.

One study reported that this compound exhibits higher cross-linking efficiency than photo-leucine for the chaperone proteins HSP90β and HSP60.[2] Another study mentioned that δ-photolysine, with the diazirine moiety closer to the end of the side chain, may have a higher crosslinking efficiency than γ-photolysine.[4] The incorporation rates of photo-amino acids into cellular proteins have been reported to range from 4% to 40%.[4]

Table 1: Reported Incorporation Rates of Photo-Amino Acids

| Photo-Amino Acid | Reported Incorporation Rate into Cellular Proteins | Citation(s) |

| This compound | 4% - 40% | [4] |

| Photo-leucine | 4% - 40% | [4] |

| Photo-methionine | 4% - 40% | [4] |

Table 2: Qualitative Comparison of Photo-Activatable Amino Acids

| Feature | This compound | Photo-leucine / Photo-methionine |

| Incorporation | Metabolic replacement of lysine. | Metabolic replacement of leucine (B10760876)/methionine. |

| Abundance | Lysine is a relatively abundant amino acid, often found on protein surfaces. | Leucine and methionine are also common, with leucine being more frequent than methionine. |

| Application Focus | Ideal for studying interactions involving lysine post-translational modifications (PTMs) and proteins that bind to them ("readers" and "erasers").[4][5] | General protein-protein interaction studies. |

| Reported Efficiency | Higher efficiency reported for some proteins compared to photo-leucine.[2] | Effective for a wide range of PPI studies.[3] |

Detailed Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol is adapted for HEK293T cells but can be modified for other cell lines.

-

Cell Culture Preparation:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Grow cells to 70-80% confluency in a 10 cm dish.

-

-

Lysine Depletion:

-

Aspirate the regular growth medium.

-

Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS).

-

Add DMEM specifically lacking L-lysine, supplemented with 10% dialyzed FBS and 1% penicillin-streptomycin.

-

Incubate the cells for 1-2 hours to deplete endogenous lysine pools.

-

-

This compound Labeling:

-

Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS).

-

Add this compound to the lysine-free medium to a final concentration of 0.4 mM to 4 mM. The optimal concentration should be determined empirically for each cell line and experimental setup.

-

Continue to culture the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.

-

In Vivo Photo-Cross-Linking

-

Cell Preparation:

-

After the labeling period, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a thin layer of ice-cold PBS to the dish to keep the cells moist and cool during irradiation.

-

-

UV Irradiation:

-

Use a UV lamp with a peak output at 365 nm.

-

Place the UV lamp at a fixed distance (e.g., 5-10 cm) above the cells.

-

Irradiate the cells on ice for 5-15 minutes. The optimal irradiation time should be determined empirically by assessing the formation of cross-linked products via SDS-PAGE and Western blotting.

-

-

Cell Lysis and Sample Preparation:

-

Immediately after irradiation, aspirate the PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

The supernatant containing the cross-linked protein complexes is now ready for downstream analysis, such as immunoprecipitation or direct analysis by mass spectrometry.

-

Mass Spectrometry Analysis of Cross-Linked Peptides

-

Protein Digestion:

-

The protein sample (either a purified complex or total cell lysate) is denatured, reduced, and alkylated.

-

Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that cross-linking at a lysine residue will block trypsin cleavage at that site.

-

-

Enrichment of Cross-Linked Peptides (Optional but Recommended):

-

Cross-linked peptides are often present in low abundance. Enrichment can be achieved by size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as cross-linked peptides are larger and/or have different charge states than linear peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.

-

Employ different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), as they can provide complementary fragmentation patterns for identifying cross-linked peptides.

-

-

Data Analysis:

-

Use specialized software to identify the cross-linked peptides from the complex MS/MS data. Several software packages are available, including MeroX, Kojak, StavroX, and pLink.[6]

-

These programs search the MS/MS spectra against a protein sequence database to identify pairs of peptides that are covalently linked.

-

The software calculates the mass of the cross-linker and identifies fragment ions that support the identification of both peptide sequences and the cross-linking site.

-

Application in Signaling Pathway Elucidation: Histone PTMs

This compound has been instrumental in identifying the "readers," "writers," and "erasers" of histone post-translational modifications (PTMs), which are critical for regulating gene expression and other DNA-templated processes. By incorporating this compound into histones, researchers can capture the proteins that interact with specific lysine modifications.

For example, this compound can be used to investigate the network of proteins that bind to acetylated or methylated lysine residues on histone tails. This allows for the identification of bromodomain-containing proteins that "read" acetylation marks or chromodomain-containing proteins that recognize methylation marks, providing insights into the downstream signaling events triggered by these PTMs.

Conclusion

This compound cross-linking is a versatile and powerful technique for the study of protein-protein interactions in a physiological context. Its ability to be metabolically incorporated into proteins and activated with temporal control by UV light allows for the capture of both stable and transient interactions with high spatial resolution. While the identification of cross-linked peptides from complex mass spectrometry data can be challenging, the continuous development of specialized software is making this technology more accessible. For researchers in drug development, this compound can be a valuable tool for target identification and validation, as well as for understanding the mechanism of action of small molecules that modulate protein-protein interactions.

References

- 1. This compound captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound captures proteins that bind lysine post-translational modifications | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Target Identification: A Technical Guide to Photo-Affinity Labeling

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its protein target is paramount. Photo-affinity labeling (PAL) emerges as a powerful and indispensable technique to illuminate these interactions, providing a permanent, covalent snapshot of a transient binding event. This in-depth technical guide delves into the fundamental principles of PAL, offering a comprehensive overview of its core tenets, detailed experimental methodologies, and practical applications in modern research and drug discovery.

Photo-affinity labeling is a sophisticated chemical biology tool that enables the identification and characterization of direct binding partners of a small molecule or other ligand within a complex biological system.[1][2] The technique relies on a specially designed chemical probe that incorporates three key functionalities: a recognition element that mimics the ligand of interest, a photoreactive group that can be activated by light, and a reporter tag for detection and enrichment.[2] Upon binding to its target protein, the probe is irradiated with UV light of a specific wavelength, triggering the formation of a highly reactive intermediate that covalently crosslinks the probe to the target protein.[1][2] This irreversible bond allows for the subsequent isolation and identification of the target protein, providing invaluable insights into drug-target interactions, binding site mapping, and the elucidation of complex biological pathways.[3][4]

Core Principles: The Photochemistry of Covalent Capture

The success of a photo-affinity labeling experiment hinges on the judicious choice of the photoreactive moiety. These chemical groups remain inert in the dark but transform into highly reactive species upon light activation. The three most commonly employed classes of photophores are phenylazides, phenyldiazirines, and benzophenones.[5] Each possesses distinct photochemical properties, influencing their reactivity, stability, and the wavelength of light required for activation.

The ideal photophore should be chemically stable in the absence of light, relatively small to minimize perturbation of the ligand's binding affinity, and efficiently activated by a wavelength of light that does not cause significant damage to the biological sample.[2]

Quantitative Properties of Common Photoreactive Groups

The selection of an appropriate photoreactive group is a critical step in the design of a PAL experiment. The following table summarizes the key quantitative properties of the most widely used photophores.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |

| Phenylazide | 254 - 320[6] | Nitrene | Small size, but can undergo intramolecular rearrangement.[7] |

| Phenyldiazirine | ~350 - 365[6][7] | Carbene | Highly reactive and short-lived, minimizing non-specific labeling.[2] |

| Benzophenone | ~350 - 365[6][7] | Triplet Diradical | Less reactive than carbenes, but can be repeatedly excited, increasing labeling efficiency.[7][8] |

Visualizing the Workflow: From Probe to Identification

The experimental workflow of photo-affinity labeling can be conceptually broken down into several key stages, from the initial design and synthesis of the probe to the final identification of the labeled protein.

Caption: A generalized experimental workflow for photo-affinity labeling.

The Chemistry of Activation: Generating Reactive Intermediates

The activation of the photoreactive group by UV light is the pivotal step in covalently capturing the target protein. The following diagrams illustrate the photochemical transformations of the three major classes of photophores.

Caption: Photochemical activation of common photoreactive groups.

Detailed Experimental Protocols

A successful photo-affinity labeling experiment requires meticulous attention to detail at each stage. Below are generalized protocols for key experiments.

Photo-affinity Probe Synthesis

The synthesis of a high-quality photo-affinity probe is the foundation of the entire experiment. This process typically involves multi-step organic synthesis to couple the recognition motif, the photoreactive group, and a reporter tag (often an alkyne or biotin (B1667282) for subsequent "click" chemistry or affinity purification).

Methodology:

-

Design: The probe should retain high affinity for the target protein. The photoreactive group and linker should be positioned to minimize steric hindrance and facilitate crosslinking within the binding pocket.

-

Synthesis of Core Scaffold: Synthesize or procure the core ligand structure.

-

Introduction of Photoreactive Group: Chemically attach the chosen photophore (e.g., a diazirine-containing carboxylic acid) to the ligand scaffold, often via amide bond formation.

-

Attachment of Reporter Tag: Incorporate a reporter tag, such as a terminal alkyne, for downstream applications. This is commonly achieved by reacting the ligand-photophore conjugate with an alkyne-containing linker.

-

Purification and Characterization: Purify the final probe using techniques like HPLC and confirm its structure and purity via mass spectrometry and NMR.

Photo-affinity Labeling in Live Cells

Performing PAL in a live-cell context provides a more physiologically relevant assessment of target engagement.

Methodology:

-

Cell Culture: Plate cells of interest and grow to the desired confluency (typically 70-90%).

-

Probe Incubation: Treat the cells with the photo-affinity probe at a predetermined optimal concentration and for a specific duration to allow for target binding. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unlabeled parent compound.[9]

-

UV Irradiation: Wash the cells to remove unbound probe and then expose them to UV light at the appropriate wavelength and duration. This step should be performed on ice to minimize cellular stress.[4]

-

Cell Lysis: Immediately after irradiation, harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.[3]

-

Downstream Analysis: The resulting cell lysate is now ready for downstream applications such as click chemistry with a reporter tag, enrichment, and mass spectrometry-based protein identification.[3][4]

Photo-affinity Labeling in Cell Lysates

Labeling in cell lysates is a valuable alternative when dealing with probes that have poor cell permeability or when investigating cytosolic targets.

Methodology:

-

Preparation of Cell Lysate: Harvest and lyse cells to obtain a total protein extract.

-

Probe Incubation: Add the photo-affinity probe to the cell lysate and incubate to allow for binding to the target protein. As with live-cell labeling, include appropriate controls.

-

UV Irradiation: Irradiate the lysate-probe mixture with UV light under the same optimized conditions as for live-cell experiments.

-

Downstream Analysis: The labeled lysate can then be directly used for enrichment and identification of the target protein.

Target Enrichment and Identification by Mass Spectrometry

Following covalent labeling, the target protein must be isolated and identified from the complex proteome.

Methodology:

-

Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a biotin-azide or fluorescent-azide reporter tag.[3]

-

Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated probe-protein complexes.[10]

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides of the captured proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the photo-affinity probe.[4]

-

Data Analysis: Compare the protein identification results from the experimental sample with the control samples to identify specific binding partners of the probe.

Elucidating Signaling Pathways: A Case Study with the EGFR Pathway

Photo-affinity labeling is a powerful tool for dissecting complex signaling cascades. For instance, it has been employed to identify and validate targets within the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[11][12][13]

Caption: EGFR signaling pathway with photo-affinity labeling intervention.

In this example, a photo-affinity probe designed based on an EGFR kinase inhibitor can be used to covalently label EGFR. This allows for the direct confirmation of target engagement in a cellular context and can be used to pull down the receptor and its associated signaling complexes for further analysis.

Conclusion

Photo-affinity labeling stands as a robust and versatile technique in the arsenal (B13267) of chemical biologists and drug discovery scientists. Its ability to forge a permanent link between a ligand and its target provides an unparalleled level of certainty in target identification and validation. By understanding the fundamental principles of photochemistry, mastering the detailed experimental protocols, and thoughtfully designing photo-affinity probes, researchers can unlock a deeper understanding of the molecular interactions that govern life's processes and pave the way for the development of more specific and effective therapeutics.

References

- 1. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 6. escholarship.org [escholarship.org]

- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expanded Application of a Photoaffinity Probe to Study Epidermal Growth Factor Receptor Tyrosine Kinase with Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of a novel photoaffinity probe for labelling EGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Photo-Lysine Diazirine Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-affinity labeling (PAL) has emerged as a powerful technique for identifying and characterizing transient and weak biomolecular interactions, which are often challenging to study using conventional biochemical methods. Among the various photolabile groups utilized in PAL, the diazirine moiety has gained significant prominence due to its small size, chemical stability, and high reactivity upon photoactivation.[1][2] This guide provides a comprehensive overview of the chemistry of photo-lysine diazirine, a photo-reactive amino acid analog that can be incorporated into proteins to probe their interactions in vitro and in living cells.[3][4] We will delve into the core principles of diazirine photochemistry, present quantitative data on its reactivity, provide detailed experimental protocols, and visualize key workflows.

Core Principles of Diazirine Photochemistry

The utility of diazirines as photo-crosslinkers stems from their ability to generate highly reactive carbene intermediates upon exposure to ultraviolet (UV) light.[5] The diazirine is a three-membered ring containing two nitrogen atoms and one carbon atom. It is relatively stable in the dark and under various physiological conditions.[6]

Upon irradiation with UV light, typically in the range of 330-370 nm, the diazirine ring undergoes photolysis, leading to the extrusion of nitrogen gas and the formation of a carbene.[7][8] This carbene is a highly reactive species with a short lifetime that can readily insert into neighboring C-H, N-H, and O-H bonds, forming stable covalent adducts.[9] Recent studies have revealed a more nuanced two-step mechanism where the diazirine first isomerizes to a linear diazo intermediate, which can then be further photoactivated to the carbene.[10][11][12] The diazo intermediate itself can also react with nucleophilic residues.[12] This dual reactivity of both the diazo and carbene intermediates contributes to the cross-linking efficiency of diazirine-based probes.[10][11]

The choice of diazirine-containing probes offers several advantages over other photo-crosslinkers like benzophenones and aryl azides. Diazirines are smaller, leading to less steric hindrance and perturbation of the biological system under investigation.[1] They also require shorter irradiation times, minimizing potential photodamage to cells and proteins.[13]

Quantitative Data on this compound Diazirine Reactivity

The efficiency and specificity of photo-crosslinking experiments are influenced by several factors, including the quantum yield of photoactivation, the lifetime of the reactive intermediates, and the reactivity towards different amino acid residues. A summary of key quantitative data is presented below.

| Parameter | Value | Notes |

| Optimal Photoactivation Wavelength | 345 - 370 nm | Minimizes damage to biological macromolecules that absorb at lower wavelengths.[14][15] |

| Carbene Intermediate Lifetime | Nanoseconds to picoseconds | This short lifetime ensures that cross-linking is highly localized to the immediate vicinity of the probe.[13][16] |

| Carbene-Diazirine Ylide Reaction Rate | ~10⁹ M⁻¹s⁻¹ for singlet dialkylcarbenes | This rapid reaction contributes to the efficiency of cross-linking.[17][18] |

| Cross-linking Efficiency | Variable, can be up to 7-fold higher than conventional 254 nm UV crosslinking | Efficiency is dependent on the specific protein interaction, probe placement, and irradiation conditions.[19] |

| Amino Acid Reactivity | Broad, with a preference for acidic residues (Glu, Asp) and Tyr | The diazo intermediate shows a preference for buried polar residues.[9][12] |

Experimental Protocols

Synthesis of Fmoc-L-Photo-Lysine

This protocol describes a general approach for the synthesis of an Fmoc-protected this compound analog, which can be used in solid-phase peptide synthesis.

Materials:

-

Fmoc-L-lysine(Boc)-OH

-

Appropriate diazirine-containing carboxylic acid

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Boc Deprotection: Dissolve Fmoc-L-lysine(Boc)-OH in a solution of TFA in DCM. Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).

-

Neutralization: Neutralize the reaction mixture with a base such as DIPEA.

-

Coupling: To the deprotected and neutralized Fmoc-L-lysine, add the diazirine-containing carboxylic acid, HBTU, and DIPEA in DMF. Stir the reaction at room temperature until completion.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography to obtain the desired Fmoc-L-photo-lysine.

Genetic Incorporation of this compound into Proteins in Mammalian Cells

This protocol outlines the use of amber suppression technology to site-specifically incorporate this compound into a target protein in mammalian cells.

Materials:

-

Mammalian expression vector for the protein of interest with an amber codon (TAG) at the desired site.

-

Plasmid encoding an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.

-

This compound amino acid.

-

Mammalian cell line (e.g., HEK293T).

-

Transfection reagent.

-

Cell culture medium and supplements.

Procedure:

-

Cell Culture: Culture the mammalian cells in the appropriate medium.

-

Transfection: Co-transfect the cells with the plasmid for the protein of interest and the PylRS/tRNAPyl plasmid using a suitable transfection reagent.

-

Supplementation: After transfection, supplement the cell culture medium with this compound.

-

Protein Expression: Allow the cells to express the protein of interest for 24-48 hours. The evolved PylRS will charge the tRNAPyl with this compound, which will then be incorporated at the amber codon site during translation.[20]

-

Verification of Incorporation: Verify the incorporation of this compound by Western blot analysis (looking for a full-length protein) and/or mass spectrometry.[21]

In-Cell Photo-Crosslinking

This protocol describes the procedure for photo-crosslinking a protein of interest containing this compound within living cells.

Materials:

-

Cells expressing the this compound-containing protein.

-

Phosphate-buffered saline (PBS).

-

UV lamp (365 nm).

-

Lysis buffer.

Procedure:

-

Cell Preparation: Wash the cells expressing the this compound-containing protein with ice-cold PBS.[15]

-

UV Irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for 1-15 minutes.[14][22] The optimal irradiation time should be determined empirically.

-

Cell Lysis: After irradiation, immediately lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Analysis of Cross-linked Products: The cross-linked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or affinity purification followed by mass spectrometry.[23]

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing cross-linked protein samples for identification of interaction partners and cross-linking sites by mass spectrometry.

Materials:

-

Cross-linked protein sample.

-

SDS-PAGE equipment and reagents.

-

In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin).

-

Extraction buffers.

-

Mass spectrometer.

Procedure:

-

Protein Separation: Separate the cross-linked protein complexes by SDS-PAGE.

-

In-Gel Digestion: Excise the protein bands of interest from the gel. Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins with trypsin overnight.[24][25]

-

Peptide Extraction: Extract the peptides from the gel pieces using appropriate extraction buffers (e.g., solutions containing acetonitrile (B52724) and formic acid).[24]

-

Sample Cleanup: Desalt and concentrate the extracted peptides using a suitable method, such as C18 ZipTips.

-

Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS. The resulting data can be analyzed using specialized software to identify the cross-linked peptides and the specific amino acid residues involved in the interaction.[1][26]

Visualizations

Signaling Pathway: General Workflow for Target Identification

The following diagram illustrates a general workflow for identifying the cellular target of a small molecule using a diazirine-based photo-affinity probe.

Caption: Workflow for small molecule target identification using a diazirine photo-affinity probe.

Experimental Workflow: this compound Cross-linking and Mass Spectrometry

This diagram details the experimental workflow for identifying protein-protein interactions using genetically encoded this compound.

Caption: Experimental workflow for identifying protein-protein interactions with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Carbene Transfer Using Diazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 9. Diazirine - Wikipedia [en.wikipedia.org]

- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chimia.ch [chimia.ch]

- 21. researchgate.net [researchgate.net]

- 22. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

An In-depth Technical Guide to In Vivo Protein Cross-Linking: Core Concepts and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of in vivo protein cross-linking. This powerful technique offers a snapshot of protein-protein interactions (PPIs) within their native cellular environment, capturing both stable and transient complexes that are crucial for cellular function and signaling pathways.[1][2][3][4][5] Understanding these interactions is paramount for elucidating disease mechanisms and developing targeted therapeutics.

Core Concepts of In Vivo Protein Cross-Linking